ethyl 3-[2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate
CAS No.: 1021221-51-1
Cat. No.: VC11984326
Molecular Formula: C26H24N4O4S
Molecular Weight: 488.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1021221-51-1 |
|---|---|
| Molecular Formula | C26H24N4O4S |
| Molecular Weight | 488.6 g/mol |
| IUPAC Name | ethyl 3-[[2-[(3-cyclopropyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate |
| Standard InChI | InChI=1S/C26H24N4O4S/c1-2-34-25(33)17-9-6-10-18(13-17)28-21(31)15-35-26-29-22-20(16-7-4-3-5-8-16)14-27-23(22)24(32)30(26)19-11-12-19/h3-10,13-14,19,27H,2,11-12,15H2,1H3,(H,28,31) |
| Standard InChI Key | BVWFERFOVDONAZ-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4CC4)NC=C3C5=CC=CC=C5 |
| Canonical SMILES | CCOC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4CC4)NC=C3C5=CC=CC=C5 |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound’s IUPAC name, ethyl 3-[[2-[(3-cyclopropyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate, reflects its hybrid architecture. Key features include:
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A pyrrolo[3,2-d]pyrimidinone core substituted with cyclopropyl and phenyl groups.
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A thioether-linked acetamide bridge connecting the core to a benzoate ester.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₆H₂₄N₄O₄S | |
| Molecular Weight | 488.6 g/mol | |
| CAS Number | 1021221-51-1 | |
| SMILES | CCOC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4CC4)NC=C3C5=CC=CC=C5 |
The cyclopropyl group at position 3 and phenyl ring at position 7 contribute to steric and electronic modulation, potentially influencing biological interactions .
Synthesis and Reaction Pathways
Table 2: Hypothetical Synthesis Steps
| Step | Reaction Type | Reagents/Conditions |
|---|---|---|
| 1 | Cyclocondensation | Acyl chloride, acetic anhydride |
| 2 | Thioether formation | Thiourea, K₂CO₃, DMF |
| 3 | Esterification | Ethanol, H₂SO₄ catalyst |
Critical challenges include regioselectivity during cyclocondensation and avoiding oxidation of the thioether bridge .
Characterization and Analytical Data
Spectroscopic Profiling
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¹H NMR: Expected signals include:
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Mass Spectrometry: A molecular ion peak at m/z 488.6 (M⁺) with fragmentation patterns indicative of pyrrolopyrimidine cleavage.
Research Gaps and Future Directions
Unexplored Pharmacological Profiles
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In vivo efficacy: No data exists on bioavailability or toxicity in animal models.
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Target identification: Proteomics studies are needed to identify binding partners.
Synthetic Optimization
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